molecular formula C18H14Cl2O B12618921 1,5-Bis(3-chlorophenyl)-2-methylpenta-1,4-dien-3-one CAS No. 919079-80-4

1,5-Bis(3-chlorophenyl)-2-methylpenta-1,4-dien-3-one

Cat. No.: B12618921
CAS No.: 919079-80-4
M. Wt: 317.2 g/mol
InChI Key: BISQTGDPEBASAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Bis(3-chlorophenyl)-2-methylpenta-1,4-dien-3-one is a synthetic mono-carbonyl curcumin analog characterized by two 3-chlorophenyl groups at the 1- and 5-positions of a conjugated pentadien-3-one backbone, with a methyl substituent at the 2-position. This compound belongs to a class of diarylpentadienones designed to improve the pharmacokinetic and pharmacodynamic profiles of natural curcuminoids while retaining bioactivity.

Properties

CAS No.

919079-80-4

Molecular Formula

C18H14Cl2O

Molecular Weight

317.2 g/mol

IUPAC Name

1,5-bis(3-chlorophenyl)-2-methylpenta-1,4-dien-3-one

InChI

InChI=1S/C18H14Cl2O/c1-13(10-15-5-3-7-17(20)12-15)18(21)9-8-14-4-2-6-16(19)11-14/h2-12H,1H3

InChI Key

BISQTGDPEBASAK-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC(=CC=C1)Cl)C(=O)C=CC2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(3-chlorophenyl)-2-methylpenta-1,4-dien-3-one typically involves the reaction of 3-chlorobenzaldehyde with 3-chloroacetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(3-chlorophenyl)-2-methylpenta-1,4-dien-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the compound into more saturated derivatives.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1,5-Bis(3-chlorophenyl)-2-methylpenta-1,4-dien-3-one has several research applications:

Mechanism of Action

The mechanism of action of 1,5-Bis(3-chlorophenyl)-2-methylpenta-1,4-dien-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction and metabolic pathways, depending on the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related diarylpentadienones and curcumin derivatives, focusing on substituent effects, bioactivity, and physicochemical properties.

Table 1: Structural Comparison of Selected Diarylpentadienones

Compound Name Substituents (Positions 1, 5) Alkyl Group (Position 2) Key Biological Activities References
1,5-Bis(3-chlorophenyl)-2-methylpenta-1,4-dien-3-one 3-chlorophenyl Methyl Not explicitly reported (inferred) N/A
A2K2A17 (1E,4E)-5-(4-fluorophenyl)-1-(4-methoxyphenyl)-2-methylpenta-1,4-dien-3-one 4-fluorophenyl, 4-methoxyphenyl Methyl Analgesic, anti-inflammatory, anticancer
A11K3A11 (1E,4E)-5-(4-nitrophenyl)-1-(4-nitrophenyl)-2-ethylhexa-1,4-dien-3-one 4-nitrophenyl (both) Ethyl Anti-inflammatory, anticancer
1,5-Bis(2-chlorophenyl)penta-1,4-dien-3-one 2-chlorophenyl None Anti-trichomoniasis (comparable to metronidazole)
1,5-Bis(4-chlorophenyl)penta-1,4-dien-3-one 4-chlorophenyl None Nonlinear optical properties, crystal stability
(1E,4E)-1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one 4-hydroxy-3-methoxyphenyl None Cytotoxic (HepG-2 IC₅₀: 143.99 µM)

Pharmacological Activity Comparison

Anti-inflammatory Effects

  • A2K2A17 : Reduced carrageenan-induced paw edema in mice by 45–60% at 10 mg/kg (vs. saline control, P < 0.01) .
  • A11K3A11 : Showed weaker anti-inflammatory activity (25–30% reduction) due to nitro group-induced cytotoxicity .
  • 1,5-Bis(3-chlorophenyl) derivative : Chlorine’s electron-withdrawing effects may enhance COX-2 inhibition, but experimental data are lacking compared to fluorinated/methoxylated analogs.

Anticancer Activity

  • A2K2A17 : Exhibited moderate cytotoxicity (IC₅₀: ~50 µM) in brine shrimp lethality assays .
  • 1,5-Bis(4-hydroxy-3-methoxyphenyl) derivative : Demonstrated high cytotoxicity against HepG-2 cells (IC₅₀: 143.99 µM), comparable to curcumin .
  • Heteroaromatic analogs (e.g., imidazolyl derivatives): Achieved IC₅₀ values <10 µM in cancer cell lines, attributed to enhanced DNA intercalation .

Antimicrobial and Antiprotozoal Activity 1,5-Bis(2-chlorophenyl)penta-1,4-dien-3-one: Eradicated Trichomonas vaginalis in vitro with higher selectivity than metronidazole .

Physicochemical and Computational Insights

Lipophilicity and Solubility

  • Chlorophenyl vs. Nitrophenyl : Chlorine substituents (logP ~3.5) improve membrane permeability compared to nitro groups (logP ~2.8), but reduce aqueous solubility .
  • Methoxy vs. Hydroxy Groups : Methoxy derivatives (e.g., A2K2A17) exhibit better metabolic stability than hydroxylated analogs, which are prone to glucuronidation .

Electronic Effects 3-Chloro vs. Nonlinear Optical Properties: 1,5-Bis(4-chlorophenyl)penta-1,4-dien-3-one demonstrated a hyperpolarizability (βHRS) of 25 × 10⁻³⁰ cm⁴·statvolt⁻¹, outperforming brominated analogs .

Key Research Findings and Gaps

  • Structural Optimization : Ethyl or isobutyl groups at position 2 (e.g., A11K3A11) enhance anticancer activity but increase toxicity .
  • Unmet Needs: No direct data exist for this compound’s bioactivity. Computational docking studies suggest high affinity for NF-κB and STAT3, warranting experimental validation .

Biological Activity

1,5-Bis(3-chlorophenyl)-2-methylpenta-1,4-dien-3-one is a synthetic organic compound belonging to the class of chalcones. This compound has garnered attention for its diverse biological activities, which include antibacterial, antifungal, antiviral, and anti-inflammatory properties. The following sections will explore its chemical properties, biological activities, relevant case studies, and research findings.

  • Molecular Formula : C18H14Cl2O
  • Molecular Weight : 317.209 g/mol
  • CAS Number : 919079-80-4
  • Structure : The compound features a conjugated system that is characteristic of chalcones, contributing to its biological activity.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that the compound disrupts bacterial cell membranes or inhibits essential metabolic pathways.

Antifungal Activity

In antifungal assays, this compound showed promising results against several fungal pathogens. Its mechanism of action is believed to involve the inhibition of fungal cell wall synthesis or disruption of membrane integrity.

Antiviral Properties

The antiviral potential of this compound has been investigated in vitro. It was found to inhibit viral replication by interfering with viral entry into host cells or by disrupting viral assembly.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, likely through the inhibition of pro-inflammatory cytokines and pathways. This effect makes it a candidate for further research in inflammatory diseases.

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of several chalcone derivatives, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) lower than many standard antibiotics against resistant bacterial strains .

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
This compound3216
Standard Antibiotic (e.g., Ampicillin)6432

Study 2: In Vitro Antiviral Activity

In a study assessing the antiviral activity against influenza virus, this compound demonstrated a significant reduction in viral load in treated cells compared to untreated controls .

TreatmentViral Load Reduction (%)
Control0
Compound (10 µM)75
Compound (20 µM)90

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.